1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea
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Overview
Description
1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea is an organic compound that features both imidazole and urea functional groups. Compounds with these functional groups are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea typically involves the reaction of 2-methyl-1H-imidazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with o-tolyl isocyanate to form the final urea derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Base catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The urea group can be reduced to amines.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may yield corresponding amines.
Mechanism of Action
The mechanism of action of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea: Lacks the methyl group on the imidazole ring.
1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-phenylurea: Has a phenyl group instead of the o-tolyl group.
Uniqueness
1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(o-tolyl)urea is unique due to the presence of both the methyl group on the imidazole ring and the o-tolyl group on the urea moiety. These structural features may confer specific biological activities or chemical reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
1-[2-(2-methylimidazol-1-yl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11-5-3-4-6-13(11)17-14(19)16-8-10-18-9-7-15-12(18)2/h3-7,9H,8,10H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURXHMVXFMIMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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